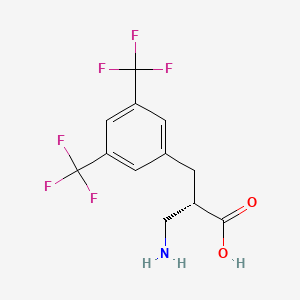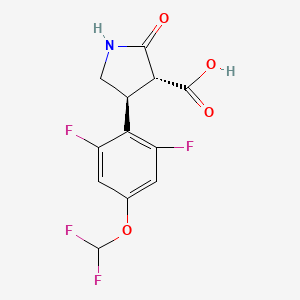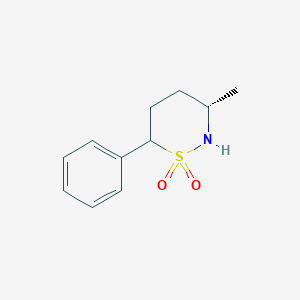
(3S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide is a chemical compound that belongs to the class of thiazinanes. This compound is characterized by a six-membered ring containing sulfur and nitrogen atoms, with a methyl group at the third position and a phenyl group at the sixth position. The presence of the 1,1-dioxide group indicates that the sulfur atom is bonded to two oxygen atoms, forming a sulfone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a β-amino alcohol with a sulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonamide, which undergoes intramolecular cyclization to form the thiazinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The phenyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
(3S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of sulfone-containing molecules with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Methyl-6-phenyl-1,2-thiazinane: Lacks the 1,1-dioxide group.
(3S)-3-Methyl-6-phenyl-1,2-thiazolidine 1,1-dioxide: Contains a five-membered ring instead of a six-membered ring.
(3S)-3-Methyl-6-phenyl-1,2-thiazinane 1-oxide: Contains only one oxygen atom bonded to the sulfur.
Uniqueness
The presence of the 1,1-dioxide group in (3S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
(3S)-3-methyl-6-phenylthiazinane 1,1-dioxide |
InChI |
InChI=1S/C11H15NO2S/c1-9-7-8-11(15(13,14)12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11?/m0/s1 |
InChI Key |
LYUTUWGGXRPXEP-FTNKSUMCSA-N |
Isomeric SMILES |
C[C@H]1CCC(S(=O)(=O)N1)C2=CC=CC=C2 |
Canonical SMILES |
CC1CCC(S(=O)(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B12946870.png)
![5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12946873.png)
![2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B12946889.png)
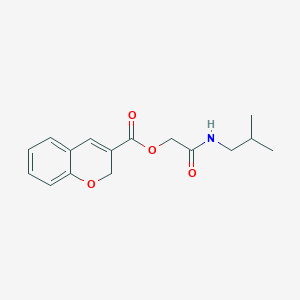
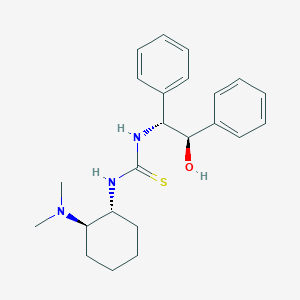

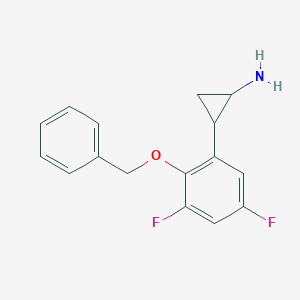
![Benzyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B12946914.png)
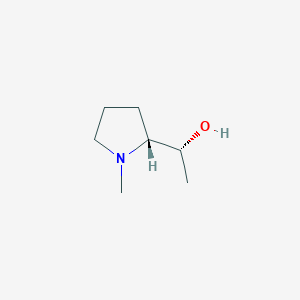
![Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12946933.png)

